Benperidol is synthesized through a two-step process involving the alkylation of 4-(2-keto-1-benzimidazolinyl)piperidine with 4-chloro-4'-fluorobutyrophenone. The reaction yields benperidol, which can be further purified and characterized through various analytical techniques .
The molecular formula of benperidol hydrochloride is , with a molar mass of approximately . The compound features a complex structure that includes a piperidine ring and a butyrophenone moiety.
C1CCN(CC1)C(=O)C2=CC=C(C=C2)C(=O)N1C=CC=C1F
The three-dimensional structure can be visualized using molecular modeling software, which aids in understanding its interactions with biological targets .
Benperidol undergoes various chemical reactions typical of its class of compounds, including:
Benperidol exerts its pharmacological effects primarily through antagonism of dopamine receptors, specifically:
The blockade of these receptors leads to reduced dopaminergic activity in the central nervous system, which is beneficial in treating conditions characterized by excessive dopaminergic activity.
Benperidol hydrochloride exhibits several notable physical and chemical properties:
These properties are critical for formulating effective pharmaceutical preparations.
Benperidol is primarily used within psychiatric medicine for:
Benperidol hydrochloride, a butyrophenone-derived antipsychotic, exhibits exceptional selectivity and potency for dopamine D2 receptors over other dopaminergic subtypes. Its binding kinetics reveal a dissociation constant (Ki) in the low nanomolar range (0.08 nM) for D2 receptors, significantly surpassing its affinity for D4 receptors (Ki ≈ 12 nM) by approximately 150-fold [5] [9]. This profound D2 selectivity arises from specific molecular interactions within transmembrane domains (TM) 2 and 3 of the receptor. Non-conserved amino acids at positions V2.61, F3.28, and F3.29 create a sterically restrictive microdomain that favors benperidol's compact structure over bulkier D4-selective ligands [7].
Comparative binding kinetics demonstrate benperidol's slow dissociation rate from D2 receptors (half-life >24 hours), contributing to prolonged receptor occupancy. This kinetic profile contrasts sharply with haloperidol (structurally related but less selective), which exhibits faster off-rates [5] [9]. Benperidol's binding follows a two-site model: 70% high-affinity state (D2High) and 30% low-affinity state (D2Low), indicating preferential binding to functional G-protein-coupled receptor conformations [9]. Mutagenesis studies substituting D4 residues into D2 receptors (V2.61F + FV3.28-3.29LM) enhance affinity for D4-selective ligands but minimally impact benperidol binding, confirming its inherent D2 specificity [7].
Table 1: Receptor Binding Affinity Profile of Benperidol Hydrochloride
Receptor Type | Ki (nM) | Selectivity Ratio (vs. D2) | Binding Characteristics |
---|---|---|---|
D2 Dopamine | 0.08 | 1 | Slow dissociation, two-site model |
D4 Dopamine | 12.0 | 150 | Weak interaction |
5-HT2A Serotonin | 85.0 | 1,062 | Negligible functional effect |
α1-Adrenergic | 32.0 | 400 | Moderate affinity |
Benperidol stands as the most potent clinically utilized D2 antagonist among butyrophenones, with 50% receptor occupancy achieved at plasma concentrations of 0.5 nM – approximately 5-fold lower than haloperidol [6] [9]. This exceptional potency stems from its optimized interaction with the orthosteric binding pocket: the fluorinated phenyl ring engages in hydrophobic interactions with V91, V111, and F110, while the carbonyl group forms hydrogen bonds with S193 in TM5 [5] [9]. Functional assays measuring quinpirole-induced cAMP suppression reveal benperidol's IC50 of 0.12 nM at D2 receptors, compared to 0.9 nM for haloperidol and 8.2 nM for droperidol [9].
D3 receptor antagonism remains minimal (IC50 >100 nM), which is pharmacologically significant given that dystonia research implicates D3 rather than D2 dysfunction in movement disorders [1]. PET studies using [18F]spiperone show striatal D2 occupancy exceeding 85% at therapeutic doses, correlating with its potent suppression of dopaminergic hyperactivity in mesolimbic pathways [1] [5]. Unlike atypical antipsychotics with balanced D2/5-HT2A antagonism, benperidol's therapeutic effects derive almost exclusively from D2 blockade, evidenced by 300-fold lower potency at serotonin receptors [5] [9].
Table 2: Functional Selectivity Profile of Antipsychotics at Dopamine Receptors
Compound | D2 IC50 (nM) | D3 IC50 (nM) | D4 IC50 (nM) | Relative Neuroleptic Potency |
---|---|---|---|---|
Benperidol | 0.12 | >100 | 15.2 | 1.0 (Reference) |
Haloperidol | 0.90 | 25.3 | 8.7 | 0.15 |
Droperidol | 2.50 | 41.7 | 22.1 | 0.05 |
Risperidone | 3.80 | 12.5 | 5.9 | 0.03 |
Despite its primary dopaminergic action, benperidol exhibits moderate off-target interactions with α1-adrenergic receptors (Ki = 32 nM) and histamine H1 receptors (Ki = 18 nM) [5] [9]. Adrenergic binding occurs through ionic interactions between benperidol's tertiary amine and conserved aspartate residues in TM3, potentially contributing to orthostatic hypotension observed with high doses. However, its clinical significance remains limited due to benperidol's overwhelming D2 selectivity (400:1 D2:α1 ratio) [4] [9].
Serotonergic interactions are pharmacologically negligible despite measurable 5-HT2A affinity (Ki = 85 nM). Unlike fluoxetine (SSRI) or trazodone (SARI), benperidol lacks serotonin reuptake inhibition or agonist activity [2] [3]. Crucially, it does not potentiate serotonin syndrome mechanisms through SERT inhibition, MAO-A blockade, or 5-HT1A activation – key pathways implicated in serotonergic toxicity [3] [8]. Molecular modeling reveals steric hindrance from benperidol's N-methylpiperidine group prevents deep insertion into the 5-HT2A binding pocket, explaining its 1,062-fold lower potency versus D2 receptors [5] [9]. This pharmacological profile contrasts sharply with multi-receptor antipsychotics like clozapine, where serotonergic/adrenergic activities dominate the side effect spectrum.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7